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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylpentanamide, a secondary amide, holds significance in various chemical research and
development sectors. This guide provides a comprehensive overview of its [IUPAC
nomenclature, chemical structure, physicochemical properties, and a detailed experimental
protocol for its synthesis. Spectroscopic data are presented to aid in its characterization.
Furthermore, this document includes graphical representations of its nomenclature logic and a
typical synthetic workflow to facilitate a deeper understanding for researchers and
professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound commonly known as n-
Butylpentanamide is N-butylpentanamide.[1] This name is derived following the systematic
nomenclature rules for amides. The "pentanamide” portion indicates a five-carbon acyl group
(pentanoyl group) derived from pentanoic acid, where the hydroxyl group of the carboxylic acid
is replaced by a nitrogen atom. The "N-butyl" prefix specifies that a butyl group is substituted
onto the nitrogen atom of the amide.
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The chemical structure of N-butylpentanamide is characterized by a nine-carbon aliphatic
chain with a central amide functional group.

Key Structural Identifiers:
e Molecular Formula: CoH1oNO[1]
e SMILES: CCCCC(=0O)NCCCC[1]

e InChlKey: PKOPLDUHARSIKV-UHFFFAOYSA-N[1]

N-butylpentanamide

CHs — CH: — CHz — CH: - C=0 — N-H — CHz2 — CH: — CH2 — CHs

Click to download full resolution via product page

Figure 1: Chemical structure of N-butylpentanamide.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N-butylpentanamide
is provided below. These data are crucial for its identification, characterization, and application
in various experimental settings.

Table 1: Physicochemical Properties of N-butylpentanamide
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Property Value Source
Molecular Weight 157.25 g/mol [1]
XLogP3 2.2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

CZuntg p ! ]
Rotatable Bond Count 6 [1]
Exact Mass 157.146664230 Da [1]
Kovats Retention Index 1338 o

(Standard non-polar)

Table 2: Spectroscopic Data of N-butylpentanamide
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Technique

Data

Source

1H NMR

Predicted chemical shifts: & ~
0.9 (t, 6H), 1.2-1.6 (m, 8H), 2.1
(t, 2H), 3.2 (g, 2H), 5.5 (br s,
1H)

General NMR prediction

13C NMR

A 13C NMR spectrum is
available on PubChem, though
specific peak values are not
tabulated.

[1]

FTIR (cm™1)

C=0 Stretch (Amide 1): 1640—
1680 (Strong), N-H Stretch:
3300-3400 (Medium), N-H
Bend (Amide I1): ~1550
(Medium), Aliphatic C-H
Stretch: 2850-2960 (Medium)

General spectroscopic data

Mass Spec.

Molecular lon [M]*: m/z 157,
Protonated Molecular lon
[M+H]*: m/z 158. Common

fragments from a-cleavage.

[2]

Experimental Protocol: Synthesis of N-
Butylpentanamide

The following protocol outlines a standard laboratory procedure for the synthesis of N-

butylpentanamide via the acylation of n-butylamine with pentanoyl chloride. This method is a

common and efficient way to form the amide bond.

Materials

e Pentanoyl chloride

» n-Butylamine

» Triethylamine (or another suitable base)
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Anhydrous dichloromethane (or other suitable aprotic solvent)

1 M Hydrochloric acid (HCI)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Procedure

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-
butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous
dichloromethane.

Cool the solution to 0 °C in an ice bath with continuous stirring.
Slowly add pentanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M
HCI, saturated aqueous NaHCOs, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain
the crude N-butylpentanamide.

The crude product can be further purified by column chromatography or distillation.
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Synthesis Workflow

Dissolve n-butylamine and triethylamine in DCM

:

Cool to 0°C

:

Add pentanoyl chloride dropwise

:

Warm to RT and stir for 2-4h

:

Monitor reaction by TLC

Upon completion

A4

Quench with water

l

Aqueous work-up (HCI, NaHCOs, Brine)

l

Dry organic layer (MgSOa)

:

Filter and concentrate

:

Purify crude product

Click to download full resolution via product page

Figure 2: Experimental workflow for the synthesis of N-butylpentanamide.
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Signaling Pathways and Logical Relationships
IUPAC Nomenclature Logic

The naming of N-butylpentanamide follows a clear hierarchical logic based on the structure of
the molecule.

IUPAC Nomenclature Derivation

Identify principal functional group: Amide

Identify parent acyl chain: 5 carbons -> Pentanoyl Identify substituent on Nitrogen: Butyl group

Determine parent amide name: Pentanamide Specify location of substituent: N-

Combine to form final name: N-butylpentanamide

Click to download full resolution via product page
Figure 3: Logical flow for the IUPAC naming of N-butylpentanamide.

Conclusion

This technical guide provides essential information regarding N-butylpentanamide for
researchers and professionals in the chemical and pharmaceutical sciences. The detailed
breakdown of its nomenclature, structure, properties, and a reliable synthesis protocol serves
as a valuable resource for laboratory applications. The inclusion of graphical representations of
the nomenclature logic and experimental workflow aims to enhance the practical understanding
and application of this information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. N-Butylpentanamide | C9H19NO | CID 137707 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. n-Butylpentanamide|C9H19NO|CAS 2763-67-9 [benchchem.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to N-Butylpentanamide:
IUPAC Nomenclature, Structure, and Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3381829#n-butylpentanamide-iupac-
name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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